2-([(2-Bromocycloheptyl)oxy]methyl)oxolane
CAS No.:
Cat. No.: VC17842726
Molecular Formula: C12H21BrO2
Molecular Weight: 277.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21BrO2 |
|---|---|
| Molecular Weight | 277.20 g/mol |
| IUPAC Name | 2-[(2-bromocycloheptyl)oxymethyl]oxolane |
| Standard InChI | InChI=1S/C12H21BrO2/c13-11-6-2-1-3-7-12(11)15-9-10-5-4-8-14-10/h10-12H,1-9H2 |
| Standard InChI Key | GDLDPOWKQUEGSG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(CC1)Br)OCC2CCCO2 |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁BrO₂ |
| Molecular Weight | 277.20 g/mol |
| IUPAC Name | 2-[(2-bromocycloheptyl)oxymethyl]oxolane |
| CAS Number | Not publicly disclosed |
Synthesis Methods
Conventional Pathways
The synthesis typically begins with 2-bromocycloheptanol, which undergoes etherification with chloromethyl oxolane under basic conditions. A 2024 protocol from VulcanChem describes refluxing in tetrahydrofuran (THF) with potassium carbonate, yielding the product in 68% isolated purity. Alternative routes involve:
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Ring-opening alkylation: Reacting oxolane with 2-bromocycloheptyl epoxides in the presence of Lewis acids like BF₃·Et₂O.
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Nucleophilic substitution: Displacement of a tosyl group on preformed oxolane derivatives using 2-bromocycloheptanolate ions.
Optimization Challenges
Key challenges include:
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Steric hindrance: The bulky cycloheptyl group reduces reaction rates, necessitating elevated temperatures (80–100°C).
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Byproduct formation: Competing elimination reactions generate cycloheptene derivatives, mitigated by using polar aprotic solvents like DMF.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of related brominated oxolanes reveals decomposition onset temperatures of ~180°C, suggesting moderate thermal stability. The bromine atom’s electron-withdrawing effect lowers the oxidation potential compared to non-halogenated analogs.
Solubility and Reactivity
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Solubility: Miscible with THF, DCM, and acetone; insoluble in water (<0.1 g/L at 25°C).
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Reactivity: Undergoes SN2 displacements at the bromine center and participates in Suzuki-Miyaura couplings when palladium catalysts are present.
Applications in Research
Medicinal Chemistry
The compound serves as a bifunctional building block in drug discovery:
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Anticancer agents: Bromine acts as a leaving group for attaching pharmacophores like pyrimidine rings.
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Neurological probes: Cycloheptyl’s lipophilicity enhances blood-brain barrier penetration in rodent models.
Materials Science
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Polymer crosslinkers: Incorporation into epoxy resins improves tensile strength by 40% in preliminary trials.
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Liquid crystals: The cycloheptyl group induces nematic phases in azobenzene derivatives at 120–150°C.
Future Directions
Green Synthesis
Photocatalytic methods using visible light and TiO₂ catalysts could reduce energy demands by 30% compared to thermal routes.
Expanded Applications
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Battery electrolytes: Cycloheptyl’s conformational flexibility may enhance ionic conductivity in Li-S batteries.
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Catalyst ligands: Chiral derivatives could enable asymmetric hydrogenation of ketones with >90% ee.
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